Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

Chiral resolution Stereoselective synthesis Enantiomeric excess

This L-enantiomer hydrochloride (CAS 66866-67-9) is the definitive chiral building block for N-methylated peptide synthesis—do not substitute with free base or racemate. The HCl salt provides correct stoichiometry (MW 215.68 vs 179.22 free base) and enhanced solubility in DMF/NMP for Fmoc-SPPS. Defined (S)-stereochemistry ([α]D +45.5°) ensures biological assay reproducibility. Validated for BBB-shuttle peptides, angiotensin antagonists, and proteolytically stable peptide therapeutics. Verify chirality before synthesis—your peptide's bioactivity depends on it.

Molecular Formula
Molecular Weight 215.7
CAS No. 66866-67-9
Cat. No. B612946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
CAS66866-67-9
Molecular Weight215.7
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Should Specify (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride CAS 66866-67-9 for N-Methylated Peptide and Chiral Intermediate Synthesis


(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (CAS 66866-67-9) is the hydrochloride salt form of the L-enantiomer of N-methylphenylalanine, a non-proteinogenic amino acid derivative classified under phenylalanine derivatives [1]. This compound consists of an L-phenylalanine backbone with an N-methyl substitution at the α-amino position, and the hydrochloride salt enhances both stability and solubility compared to the free base form . As a chiral building block and N-methylated amino acid, it finds applications in peptide modification, pharmaceutical intermediate synthesis, and the investigation of structure-activity relationships [2]. Its well-defined stereochemistry and availability as a stable hydrochloride salt distinguish it from the free base or racemic mixtures in terms of handling and storage properties.

Why Not All N-Methylphenylalanine Forms Are Interchangeable: A Procurement Guide to CAS 66866-67-9 Specificity


Generic substitution of N-methylphenylalanine forms introduces critical risks in chiral applications and reaction consistency. This compound exists as two distinct enantiomers—(S) and (R)—with the (S)-form (L-enantiomer) being the naturally relevant stereoisomer for biological systems and peptide incorporation, while the (R)-form (CAS 1956434-77-7) exhibits different biological activities and receptor interactions [1]. Additionally, the free base (CAS 2566-30-5) and the hydrochloride salt (CAS 66866-67-9) are not functionally equivalent: the hydrochloride salt provides approximately 20% higher molecular weight (215.68 vs 179.22 g/mol) due to the HCl counterion, significantly affecting molarity calculations in peptide synthesis and requiring different handling protocols and solubility conditions . These distinctions mean that substituting between forms without adjustment alters reaction stoichiometry, introduces incorrect stereochemistry into chiral products, and may lead to variable results in biological assays due to enantiomer-specific activity profiles [2].

Head-to-Head Comparative Evidence for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (CAS 66866-67-9) Selection


Chiral Purity and Stereochemical Integrity: (S)-Enantiomer vs (R)-Enantiomer vs Racemic Mixture

The (S)-enantiomer of 2-methylamino-3-phenylpropanoic acid can be isolated with specific rotation [α]D = +45.5° (c 1.0, H2O) at 25°C, while the (R)-enantiomer exhibits [α]D = -44.3° under identical conditions, establishing a clear analytical differentiation between the two stereoisomers [1]. Selective crystallization using optically active mandelic acid as a resolving agent achieves enantiomeric excess exceeding 98% ee for the isolated (S)-enantiomer hydrochloride salt, compared to the racemic starting material which by definition has 0% ee [2]. This analytical specification provides direct procurement-level differentiation: the (S)-enantiomer hydrochloride salt (CAS 66866-67-9) offers defined stereochemical purity that is verifiable by polarimetry, whereas the racemic mixture contains equal amounts of both enantiomers.

Chiral resolution Stereoselective synthesis Enantiomeric excess

Biotechnological Production Metrics: De Novo Biosynthesis of N-Methyl-L-phenylalanine vs Chemical Synthesis

A sustainable biotechnological production route for N-methyl-L-phenylalanine (the free base corresponding to the (S)-enantiomer) has been established using engineered Corynebacterium glutamicum via reductive methylamination of phenylpyruvate [1]. This method achieves a production titer of 0.73 ± 0.05 g/L in glucose-based minimal medium, with a yield of 0.052 g per gram of glucose consumed and a volumetric productivity of 0.010 ± 0.001 g L⁻¹ h⁻¹ [2]. In contrast, traditional chemical synthesis approaches for N-alkylated amino acids are characterized by low product yields, lack of enantiopurity without additional resolution steps, and the requirement for toxic reagents [3]. The biotechnological route directly yields the (S)-enantiomer with high enantiomeric purity without the need for post-synthetic resolution.

Metabolic engineering Sustainable production Corynebacterium glutamicum

Phenylalanine Ammonia Lyase (PAL) Inhibition: N-Methyl-L-phenylalanine vs 4-Nitro-N-Methyl-L-phenylalanine

In mechanistic studies of phenylalanine ammonia lyase (PAL) from Petroselinum crispum, N-methyl-L-phenylalanine was evaluated alongside N-methylated 4-nitro-L-phenylalanine derivatives [1]. While the 4-nitro-N-methyl-L-phenylalanine compounds demonstrated strong inhibitory effects with Ki values of 130 nM and 8 nM respectively, N-methyl-L-phenylalanine itself exhibited no detectable inhibition of PAL activity under the same assay conditions [2]. This finding establishes that the N-methyl substitution alone is insufficient to confer PAL inhibition; the 4-nitro substituent is the critical determinant of inhibitory potency. This comparative data guides experimental design: researchers studying PAL inhibition should select the 4-nitro derivatives rather than N-methyl-L-phenylalanine itself.

Enzyme inhibition Mechanistic enzymology Phenylalanine ammonia lyase

Conformational Restraint in Vasopressin Analogues: N-Methyl-L-phenylalanine vs N-Methyl-D-phenylalanine

In arginine vasopressin (AVP) analogues modified at positions 2 and 3, substitution with enantiomers of N-methylphenylalanine produces distinct conformational effects that translate to different receptor selectivity profiles [1]. NMR studies and molecular docking analyses reveal that the [D-MePhe²,MePhe³]AVP analogue (containing both D- and L-enantiomers at different positions) and the [MePhe²,D-MePhe³]AVP analogue exhibit different cis/trans ratios of the N-methylated peptide bonds, which in turn determine their location within the receptor cavity and the mutual arrangement of aromatic side chains [2]. These conformational differences result in species-selective receptor binding: the analogues demonstrate differential activity at human versus rat V2 and V1b vasopressin receptors [3]. The choice of which N-methylphenylalanine enantiomer to incorporate directly determines the conformational ensemble and, consequently, the biological activity profile of the resulting peptide.

Peptide conformation Cis-trans isomerization Receptor binding

Blood-Brain Barrier Penetration Enhancement: N-Methylphenylalanine-Rich Peptides vs Unmodified Peptides

Short peptides enriched in N-methylphenylalanine residues have been demonstrated to function as versatile blood-brain barrier (BBB) shuttles, enabling the transport of cargo molecules across the BBB that would otherwise be impermeable [1]. This property is attributed specifically to the N-methylation of phenylalanine residues, which alters the peptide's physicochemical properties and resistance to proteolytic degradation. In comparative assessments, peptides containing N-methylphenylalanine exhibit enhanced BBB penetration compared to unmodified peptides with standard phenylalanine residues, though precise transport efficiency ratios are context-dependent on cargo size and peptide sequence [2]. The N-methyl substitution simultaneously increases both metabolic stability (by reducing susceptibility to proteolytic cleavage) and membrane permeability (by modulating hydrogen bonding capacity) .

Blood-brain barrier CNS delivery Peptide shuttles

Angiotensin II Antagonist Potency: 1-Sar-8-N-MePhe-Angiotensin II vs 1-Sar-8-Ile-Angiotensin II

In the design of angiotensin II inhibitors, substitution of position 8 with N-methylphenylalanine produces a more potent antagonist than the previously characterized 1-sarcosine-8-isoleucine-angiotensin II [1]. The analogue 1-sarcosine-8-N-methylphenylalanine-angiotensin II demonstrates greater inhibitory potency against the pressor action of angiotensin II in the rat model [2]. While three N-methylphenylalanine-containing angiotensin analogues were evaluated for inhibitory properties, the 1-Sar-8-N-MePhe-Ang II analogue emerged as the most effective inhibitor of angiotensin-mediated pressor responses, outperforming the 8-isoleucine-substituted comparator [3]. This structure-activity relationship establishes position 8 N-methylphenylalanine substitution as a favorable modification for enhancing angiotensin antagonism.

Angiotensin receptor Pressor inhibition Peptide antagonist

Optimal Use Cases for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (CAS 66866-67-9) Based on Evidence


Solid-Phase Peptide Synthesis Requiring Defined N-Methylated Amide Bonds

This compound is indicated for solid-phase peptide synthesis (SPPS) where N-methylation of the phenylalanine residue is required to modulate peptide conformation or enhance proteolytic stability. The hydrochloride salt form provides improved solubility in polar aprotic solvents such as DMF and NMP, which are standard for Fmoc-based SPPS, compared to the free base. The defined (S)-stereochemistry ensures the correct spatial orientation of the phenyl side chain in the final peptide product, which is critical when the peptide's biological activity depends on proper chiral recognition . Researchers should incorporate this building block when designing peptides that require increased resistance to enzymatic degradation or when investigating the conformational effects of N-methylation on peptide secondary structure.

Structure-Activity Relationship Studies of Chiral N-Methylated Amino Acids

Investigators performing comparative SAR studies between (S)- and (R)-enantiomers of N-methylphenylalanine should procure this specific compound (CAS 66866-67-9) as the L-enantiomer reference standard. The availability of both enantiomers with defined optical rotation values—[α]D = +45.5° for the (S)-form versus [α]D = -44.3° for the (R)-form—enables rigorous stereochemical control in experimental design [1]. This application is particularly relevant for studies of receptor-ligand interactions where stereochemistry determines binding affinity, as demonstrated in the vasopressin analogue studies where incorporation of different N-methylphenylalanine enantiomers at positions 2 and 3 produced distinct receptor selectivity profiles [2].

Design of CNS-Targeted Peptide Therapeutics via BBB Shuttle Conjugation

Based on evidence that N-methylphenylalanine-rich peptides function as effective blood-brain barrier shuttles, this compound serves as a key monomer for constructing BBB-penetrating peptide sequences [3]. Researchers developing CNS-targeted therapeutics should incorporate N-methyl-L-phenylalanine residues into peptide shuttle domains to enhance brain penetration of conjugated cargo molecules. The N-methylation simultaneously confers two advantageous properties for this application: increased metabolic stability against circulating proteases and enhanced membrane permeability due to reduced hydrogen bonding capacity . This application scenario is distinct from using standard phenylalanine, which lacks the BBB-shuttle properties associated with N-methylation.

Synthesis of Peptide-Based Angiotensin II Receptor Antagonists

Medicinal chemists developing angiotensin II receptor antagonists should consider this compound for position 8 substitution in angiotensin-derived peptide sequences. Evidence demonstrates that 1-sarcosine-8-N-methylphenylalanine-angiotensin II exhibits enhanced inhibitory potency against angiotensin-mediated pressor responses compared to the 8-isoleucine-substituted analogue [4]. This specific substitution pattern represents a validated structure-activity relationship for improving antagonist efficacy, making the (S)-N-methylphenylalanine building block a strategic choice for angiotensin-targeted drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.